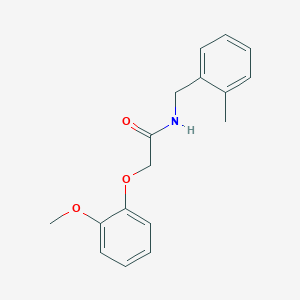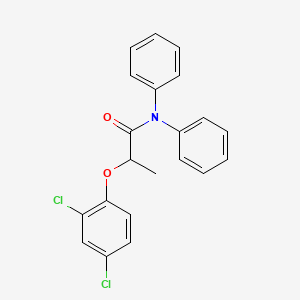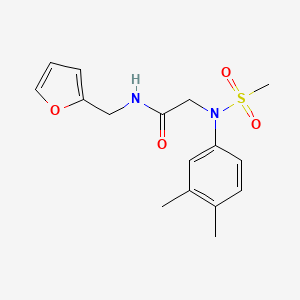![molecular formula C19H23N3O3 B3938644 N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide](/img/structure/B3938644.png)
N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide, also known as DPA-P3, is a chemical compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It belongs to the class of malonamide derivatives and has been studied for its potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. In addition, N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It has also been shown to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques and improving cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit the activity of various enzymes and signaling pathways involved in cell proliferation and neurodegeneration. However, it also has some limitations, including its relatively low solubility in water and the need for further studies to determine its toxicity and pharmacokinetics in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide, including the development of more efficient synthesis methods, the evaluation of its toxicity and pharmacokinetics in vivo, and the investigation of its potential applications in the treatment of other diseases. In addition, further studies are needed to elucidate the mechanism of action of N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide and to identify its molecular targets in cells and tissues.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of various enzymes involved in cell proliferation. In addition, N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide has been shown to have neuroprotective effects by inhibiting the accumulation of beta-amyloid plaques and reducing oxidative stress in the brain.
Eigenschaften
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(3-pyridin-3-yloxypropyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-9-15(2)11-16(10-14)22-19(24)12-18(23)21-7-4-8-25-17-5-3-6-20-13-17/h3,5-6,9-11,13H,4,7-8,12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVWXIMDXFNGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=O)NCCCOC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B3938567.png)


![N-bicyclo[2.2.1]hept-2-ylmethanesulfonamide](/img/structure/B3938591.png)
![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3938605.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3938612.png)
![5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B3938617.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide](/img/structure/B3938631.png)
![4-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938637.png)
![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B3938641.png)
![1-({6-tert-butyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3938659.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3938661.png)
![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3938668.png)